Lipophilicity Differential vs. NPOE
1-Nitro-2-[(octyloxy)methyl]benzene exhibits a calculated LogP of 4.995 , whereas its closest structural analog 2-Nitrophenyl octyl ether (NPOE, CAS 37682-29-4), which lacks the benzylic methylene spacer, has a predicted LogP of approximately 5.45 (ACD/Labs) to 5.33 (KOWWIN estimate) . This ~0.46-unit reduction in LogP corresponds to a theoretical ~2.9-fold decrease in octanol-water partition coefficient, indicating meaningfully lower lipophilicity for the benzylic derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 4.995 |
| Comparator Or Baseline | 2-Nitrophenyl octyl ether (NPOE): Predicted LogP = 5.45 (ACD/Labs) or 5.33 (KOWWIN) |
| Quantified Difference | ΔLogP ≈ -0.46 units (target less lipophilic) |
| Conditions | Computational prediction; target compound from Chemsrc, comparator from ChemSpider ACD/Labs and EPISuite estimates |
Why This Matters
Lower lipophilicity affects partitioning in biphasic reactions, membrane transport in sensor applications, and bioavailability in biological assays—critical parameters for experimental design and reproducibility.
